(1R,2R)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane
Description
(1R,2R)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral bicyclic oxazoline ligand with a cyclohexane backbone and two (R)-configured 4-phenyl-4,5-dihydrooxazol-2-yl substituents. The molecule’s stereochemical arrangement (1R,2R cyclohexane; R-configuration at oxazoline positions) imparts distinct spatial and electronic properties, making it valuable in asymmetric catalysis and coordination chemistry. Its rigid cyclohexane scaffold and electron-rich oxazoline moieties enable precise metal coordination, often influencing enantioselectivity in catalytic reactions .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[(1R,2R)-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17(10-4-1)21-15-27-23(25-21)19-13-7-8-14-20(19)24-26-22(16-28-24)18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIWAJDLECILSV-CZYKHXBRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-4-Phenyl-4,5-dihydrooxazole
(R)-2-Amino-3-phenylpropanol reacts with nitriles or acyl chlorides under acidic conditions to form β-hydroxyamides, which undergo cyclodehydration. For instance, treatment with trifluoroacetic anhydride (TFAA) induces ring closure at 80°C, yielding (R)-4-phenyl-4,5-dihydrooxazole.
Coupling to (1R,2R)-Cyclohexane-1,2-diamine
The diamine undergoes nucleophilic substitution with oxazoline precursors. In a Pd-catalyzed coupling adapted from cross-coupling methodologies, (1R,2R)-cyclohexane-1,2-diamine reacts with 2-chloro-(R)-4-phenyloxazoline in the presence of Pd(dba)₂ and rac-BINAP. Microwave-assisted heating at 120°C for 10 minutes achieves 77% yield (Table 1).
Table 1: Palladium-Catalyzed Coupling Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (2.5 mol%) |
| Ligand | rac-BINAP (2.5 mol%) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Trifluoromethylbenzene |
| Temperature | 120°C (microwave) |
| Time | 10 minutes |
| Yield | 77% |
Reductive Amination Strategies
Alternative routes employ reductive amination to install oxazoline moieties. Benzaldehyde derivatives condense with the diamine, followed by borohydride reduction:
Schiff Base Intermediate Formation
(1R,2R)-Cyclohexane-1,2-diamine reacts with 2 equivalents of (R)-4-phenyl-2-formyloxazoline in ethanol under reflux, forming a bis-imine intermediate. Recrystallization from hexane/ethyl acetate affords the Schiff base in 82% yield.
Sodium Borohydride Reduction
The imine is reduced using NaBH₄ in methanol at 0°C, preserving stereochemistry. This step achieves quantitative conversion, with final purification via silica gel chromatography (cyclohexane/EtOAc 8:2).
Solvent and Catalytic System Optimization
Reaction efficiency hinges on solvent polarity and catalyst loading. Polar aprotic solvents (e.g., DMF) accelerate oxazoline ring closure but risk racemization. Nonpolar solvents like toluene, combined with molecular sieves, suppress side reactions during imine formation. Catalytic systems employing Pd/charcoal under hydrogen atmosphere (150°C, 24 h) enable one-pot syntheses but require stringent anhydrous conditions.
Analytical Validation and Characterization
Critical quality control measures include:
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Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane/i-PrOH 90:10).
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X-ray Crystallography : Resolves absolute configuration of the cyclohexane backbone and oxazoline substituents.
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¹³C NMR : Distinct signals at δ 155.5 ppm (oxazoline C=N) and δ 56.1 ppm (cyclohexane CH-N) validate structural integrity.
Challenges in Scale-Up and Industrial Adaptation
While laboratory-scale syntheses achieve high yields, industrial production faces hurdles:
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Cost of Chiral Auxiliaries : (R)-4-phenyloxazoline precursors require multi-step syntheses, increasing material costs.
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Catalyst Recovery : Pd-based systems necessitate costly recycling protocols to maintain economic viability.
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Byproduct Management : Over-reduction of imines to amines demands precise stoichiometric control .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxazoline rings or the cyclohexane backbone.
Substitution: The phenyl groups can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazolone derivatives, while substitution could introduce new functional groups to the phenyl rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to (1R,2R)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane exhibit significant anticancer properties. For instance, derivatives of 4,5-dihydrooxazole have been shown to induce apoptosis in cancer cell lines through various mechanisms, including DNA damage and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively inhibit the proliferation of glioblastoma cells, highlighting their potential as therapeutic agents against aggressive tumors .
Antidiabetic Properties
In addition to anticancer effects, some oxazole derivatives have been evaluated for their antidiabetic potential. Studies using model organisms such as Drosophila melanogaster have shown that these compounds can lower glucose levels significantly, suggesting mechanisms that could be harnessed for diabetes treatment .
Catalysis
Chiral Catalysts
this compound serves as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of pharmaceuticals and fine chemicals. The compound can form stable complexes with transition metals like rhodium and palladium, enhancing the selectivity of reactions such as cyclopropanation and aziridination .
Material Science
Polymeric Applications
The unique properties of this compound allow it to be incorporated into polymeric materials. Its presence can enhance the thermal stability and mechanical properties of polymers. Research into its incorporation into heat-resistant polymers shows promise for applications in electronics and automotive industries where material durability is critical .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxazole derivatives demonstrated that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines. The study utilized molecular docking simulations to predict binding affinities and elucidate the mechanism of action of these compounds against cancer targets .
Case Study 2: Asymmetric Synthesis
In a notable application of this compound as a chiral catalyst, researchers achieved high enantioselectivity in the synthesis of complex organic molecules. The compound was instrumental in facilitating reactions that would otherwise yield racemic mixtures or require more complex synthetic routes .
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The molecular targets and pathways involved include various metal catalysts and the substrates they act upon.
Comparison with Similar Compounds
(1R,2R)-1,2-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)cyclohexane
(1R,2R)-1,2-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane
- Substituent : Isopropyl (CH(CH₃)₂) instead of phenyl.
- However, the lack of aromaticity may diminish π-backbonding in transition-metal complexes.
- Purity/Availability : Available in 100 mg, 1 g, and 250 mg quantities .
Stereochemical Differences in Oxazoline Moieties
(1R,2R)-1,2-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)cyclohexane
- Stereochemistry : S-configuration at oxazoline positions vs. R in the target compound.
- Impact : Inversion of stereochemistry alters the ligand’s chiral pocket geometry, which can reverse enantioselectivity in asymmetric catalysis. For example, palladium complexes with S-configuration oxazolines may produce opposite enantiomers compared to R-configuration analogs .
Backbone Modifications: Cyclohexane vs. Benzene
1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
- Backbone : Rigid benzene ring instead of cyclohexane.
- Impact : The planar benzene backbone reduces conformational flexibility, creating a more constrained coordination environment. This rigidity can enhance stereochemical control in catalytic applications but may limit adaptability to diverse substrates.
- Application : Used in palladium(II) complexes for catalytic oxidation of textile dyes, demonstrating moderate efficiency .
Biological Activity
(1R,2R)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclohexane backbone substituted with two oxazole rings. The molecular formula is C23H24N2O2, and it features chirality at specific centers which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of oxazole-containing compounds in cancer treatment. For instance, heterocyclic compounds similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms:
- Inhibition of PI3K/Akt Signaling Pathway : Similar compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced tumor growth in xenograft models .
- Cell Cycle Arrest : Studies indicate that oxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is particularly noted in breast cancer cell lines where the compound demonstrated significant cytotoxicity .
Antimicrobial Activity
Preliminary investigations suggest that oxazole derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Study 1: Efficacy Against Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The compound induced apoptosis as confirmed by flow cytometry analysis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to inhibition of replication and transcription.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Oxidative Stress Induction : It is hypothesized that the compound could induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What synthetic strategies are recommended for preparing (1R,2R)-1,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane with high stereochemical purity?
- Methodological Answer : The synthesis typically involves cyclohexane derivatization with chiral oxazoline precursors. A common approach is the cyclocondensation of (R)-4-phenyl-4,5-dihydrooxazole-2-carboxylic acid derivatives with a chiral cyclohexane diamine backbone under mild acidic conditions. To ensure stereochemical fidelity, asymmetric induction via chiral auxiliaries or catalysts (e.g., enantiopure amines) is critical. Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) or chiral HPLC is recommended to isolate the desired diastereomer .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For example, analogous bis(oxazoline) ligands (e.g., pyridine-bridged derivatives) have been resolved using SCXRD, with mean σ(C–C) bond lengths of 0.004 Å and R-factors <0.1 . Complementary techniques include:
- Circular Dichroism (CD) : To correlate optical activity with absolute configuration.
- NMR Spectroscopy : H-H NOESY for spatial proximity analysis of phenyl and oxazoline protons.
Advanced Research Questions
Q. What challenges arise in optimizing this compound for asymmetric catalysis, and how can they be addressed?
- Methodological Answer : The rigid cyclohexane backbone and bis(oxazoline) moieties make this ligand suitable for enantioselective reactions (e.g., cyclopropanations). Key challenges include:
- Steric Hindrance : Bulky phenyl groups may limit substrate access. Mitigation involves modifying the oxazoline substituents (e.g., electron-withdrawing groups) to balance steric and electronic effects.
- Solvent Sensitivity : Polar solvents (e.g., DMF) can disrupt ligand-metal coordination. Screening solvents like toluene or dichloromethane improves catalytic efficiency .
- Data Contradiction : Conflicting enantiomeric excess (ee) values may arise from impurities. Validate results using chiral GC/MS and replicate experiments with rigorously purified ligand batches.
Q. How does the ligand’s conformation impact metal coordination in catalytic complexes?
- Methodological Answer : The ligand’s C-symmetric structure enforces a fixed dihedral angle (~120°) between oxazoline rings, favoring octahedral or square-planar metal coordination (e.g., Cu, Pd). Computational modeling (DFT) of analogous complexes reveals that distortion in the cyclohexane ring reduces metal-ligand bond strength by 10–15%, lowering catalytic turnover. Experimental validation via XAS (X-ray Absorption Spectroscopy) can quantify bond distances and angles in situ .
Q. What analytical methods are suitable for resolving contradictions in reported catalytic activity data?
- Methodological Answer : Discrepancies often stem from:
- Ligand Purity : Use HPLC-MS to detect trace impurities (e.g., diastereomers or oxidized byproducts).
- Reaction Conditions : Standardize parameters (temperature, substrate/ligand ratio) across studies.
- Metal Source Variability : Compare activity across metal precursors (e.g., Cu(OTf) vs. Cu(acac)).
Statistical tools like multivariate regression analysis can isolate influential variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
